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(2S)-1,1,1-trifluorobutan-2-ol

Cat. No.: B3228865
CAS No.: 1270010-83-7
M. Wt: 128.09 g/mol
InChI Key: IBWNUWSYEJOUAH-VKHMYHEASA-N
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Description

Overview of Enantiopure Secondary Trifluoromethyl Carbinols

Enantiopure secondary trifluoromethyl carbinols, also known as α-trifluoromethyl alcohols, are a class of compounds that feature a hydroxyl group and a trifluoromethyl group attached to the same chiral carbon center. rsc.orgresearchgate.net These structures are recurring motifs in a variety of bioactive molecules. rsc.orgrsc.org For instance, they are found in the cholesteryl ester transfer protein (CETP) inhibitor Torcetrapib, the monoamine oxidase A inhibitor Befloxatone, and the dual leucine (B10760876) zipper kinase (DLK) inhibitor GDC-0136. rsc.org

The unique properties of these carbinols stem from the trifluoromethyl group, which imparts moderate steric hindrance and acts as a strong hydrogen bond donor while being a poor acceptor. researchgate.net The development of methods for the enantioselective synthesis of these compounds is a key focus area, as they serve as high-value synthetic building blocks for more complex chiral molecules. researchgate.net

Research Context of (2S)-1,1,1-trifluorobutan-2-ol within Fluorine Chemistry

This compound is a specific enantiomer of a secondary trifluoromethyl carbinol. Its structure consists of a four-carbon butane (B89635) chain with a hydroxyl group on the second carbon and three fluorine atoms replacing the hydrogens on the first carbon. The "(2S)" designation specifies the stereochemical configuration at the chiral center (carbon-2).

While detailed research focusing exclusively on this compound is not extensively documented in high-impact literature, its parent structure, 1,1,1-trifluorobutan-2-ol, and related compounds are subjects of study. Research in this area often involves the development of synthetic methods to access such chiral fluoroalcohols. For example, studies have reported the synthesis of the four stereoisomers of the related compound 1,1,1-trifluorobutane-2,3-diol. researchgate.net The synthesis of various β-amino-α-trifluoromethyl alcohols, which are structurally related, is also an active area of research, highlighting the importance of these scaffolds as building blocks. nih.gov The general methodologies developed for synthesizing chiral trifluoromethyl carbinols are applicable to the preparation of this compound.

Scope and Research Imperatives for Chiral Fluoroalcohols

The primary research imperative for chiral fluoroalcohols is the development of efficient and highly selective synthetic methodologies. nih.gov The challenge lies in controlling the stereochemistry at the carbon atom bearing the trifluoromethyl group. researchgate.net Key research goals include:

Developing Novel Catalytic Systems: A significant portion of research is dedicated to finding new catalysts that can facilitate the asymmetric synthesis of these alcohols with high yields and enantioselectivity. nih.govorganic-chemistry.org This includes bifunctional organocatalysts and metal-based catalysts, such as those involving nickel, ruthenium, and zinc. organic-chemistry.orgacs.orgresearchgate.net

Stereoconvergent and Diastereoselective Reactions: Methods that can convert racemic starting materials into a single enantiomer of the product or selectively produce one diastereomer over others are highly sought after. univie.ac.atnih.gov Techniques like diastereoselective hydride transfer and catalytic asymmetric reductive trifluoroalkylation are examples of such advanced strategies. rsc.orgorganic-chemistry.org

Broadening Substrate Scope: Researchers aim to develop synthetic routes that are tolerant of a wide variety of functional groups, allowing for the late-stage trifluoroalkylation of complex, biologically active molecules. organic-chemistry.org

Atom Economy and Milder Conditions: Modern synthetic chemistry emphasizes the use of atom-economical reactions that proceed under mild conditions to improve sustainability and reduce waste. researchgate.net

The successful development of such synthetic methods provides a powerful toolkit for medicinal and agrochemical research, enabling the creation of novel fluorinated compounds with potentially enhanced biological activities. researchgate.netorganic-chemistry.org

Detailed Research Findings and Synthetic Approaches

The synthesis of enantiopure secondary trifluoromethyl carbinols is a significant challenge due to the electronic properties of the trifluoromethyl group, which can deactivate adjacent ketones towards nucleophilic attack. rsc.org Researchers have developed several key strategies to overcome this.

Asymmetric Reduction of Trifluoromethyl Ketones

A primary route to chiral trifluoromethyl carbinols is the asymmetric reduction of the corresponding trifluoromethyl ketones. However, the poor reactivity of these ketones often necessitates harsh conditions, such as high pressures of hydrogen gas or the use of stoichiometric amounts of bulky borane (B79455) reagents. rsc.org

Nucleophilic Trifluoromethylation

An alternative approach involves the nucleophilic trifluoromethylation of aldehydes. This can be achieved using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3). nih.gov For example, the reaction of trifluorodiazoethane (CF3CHN2) with various aldehydes, mediated by a zinc/quinine system, has been shown to produce chiral β-trifluoromethylated alcohols. acs.org

Advanced Catalytic Methods

Recent advances have focused on more sophisticated catalytic methods:

Nickel-Catalyzed Reductive Cross-Coupling: A method for the enantioselective synthesis of α-trifluoromethylated ketones from acyl chlorides has been developed using a nickel catalyst. These ketones can then be reduced in a one-pot procedure to yield the desired secondary β-trifluoromethyl alcohols with excellent diastereoselectivity. organic-chemistry.org

Hiyama Cross-Coupling: A nickel-catalyzed, stereoconvergent Hiyama cross-coupling reaction has been used for the asymmetric synthesis of enantioenriched α-trifluoromethyl benzylic and allylic alcohols. nih.govresearchgate.net This method uses bisfunctionalized electrophiles that are readily prepared from trifluoroacetic acid. nih.govresearchgate.net

Diastereoselective Hydride Transfer: A redox-neutral process has been described for the stereospecific synthesis of 1,5-carboxamido-trifluoromethylcarbinols. This process involves a key diastereoselective hydride transfer event from a transiently formed species to a trifluoromethylketone. univie.ac.atrsc.org

Vinylogous Aldol (B89426) Reactions: The enantioselective vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones, using a bifunctional organocatalyst, provides access to highly functionalized chiral tertiary trifluoromethyl carbinols. acs.org

These diverse and innovative strategies underscore the importance of chiral trifluoromethyl alcohols and the continuous effort in the chemical community to devise new ways to synthesize them.

Data Tables

Table 1: Physicochemical Properties of 1,1,1-Trifluorobutan-2-ol This table presents the computed properties for the general structure of 1,1,1-trifluorobutan-2-ol.

PropertyValueSource
Molecular FormulaC₄H₇F₃O nih.gov
Molecular Weight128.09 g/mol nih.gov
IUPAC Name1,1,1-trifluorobutan-2-ol nih.gov
CAS Number431-36-7 nih.gov
XLogP31.6 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count1 nih.gov

Note: These properties are for the racemic mixture. Properties for the specific (2S) enantiomer are expected to be identical except for its interaction with polarized light.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F3O B3228865 (2S)-1,1,1-trifluorobutan-2-ol CAS No. 1270010-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWNUWSYEJOUAH-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Stereochemical Control in Transformations of 2s 1,1,1 Trifluorobutan 2 Ol

Reactions Involving the Secondary Hydroxyl Group

The secondary hydroxyl group in (2S)-1,1,1-trifluorobutan-2-ol is a primary site for chemical modification. msu.edu Its reactivity is influenced by the strong electron-withdrawing nature of the adjacent trifluoromethyl group, which enhances the acidity of the hydroxyl proton and polarizes the C-O bond. msu.edu

Key reactions involving this hydroxyl group include:

Esterification: The alcohol can be readily converted to its corresponding esters through reaction with carboxylic acids or their derivatives.

Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis. msu.edu

Oxidation: Oxidation of the secondary alcohol yields the corresponding ketone, 1,1,1-trifluorobutan-2-one.

Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. For instance, reaction with thionyl chloride can produce (S)-2-chloro-1,1,1-trifluorobutane.

A particularly significant transformation is the Mitsunobu reaction , which allows for the conversion of the alcohol to a variety of functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds via an SN2 mechanism, where a nucleophile displaces the activated hydroxyl group, leading to a product with the opposite stereochemical configuration. wikipedia.orgorganic-chemistry.org

Table 1: Representative Reactions of the Hydroxyl Group

Reaction Type Reagents Product Stereochemistry
Esterification Carboxylic Acid, Acid Catalyst Ester Retention
Oxidation CrO₃ or KMnO₄ Ketone N/A
Substitution Thionyl Chloride Chloroalkane Inversion (typically)
Mitsunobu Reaction PPh₃, DEAD, Nucleophile Substituted Alkane Inversion

Transformations Mediated by the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is known for its high stability and electron-withdrawing properties. These characteristics significantly influence the reactivity of adjacent functional groups. While the C-F bonds within the trifluoromethyl group are generally robust, transformations under specific conditions are possible.

The electron-withdrawing nature of the CF₃ group can:

Activate adjacent C-H bonds: This can facilitate deprotonation and subsequent reactions at the C3 position.

Influence the regioselectivity of reactions: In elimination reactions, for instance, the CF₃ group can direct the formation of the double bond.

Mediate radical reactions: The trifluoromethyl group can participate in or influence the course of radical addition and cyclization reactions.

Recent advancements have demonstrated that selective transformations of the C-F bond within trifluoromethyl groups can be achieved, opening new avenues for the synthesis of complex fluorinated molecules. mdpi.com

Stereoselective Derivatization for Functional Group Interconversion

The chiral nature of this compound makes it a valuable precursor for the synthesis of other enantiomerically pure compounds. Stereoselective derivatization reactions are crucial for converting the secondary alcohol into other functional groups while maintaining or inverting the stereocenter.

The Mitsunobu reaction stands out as a powerful tool for achieving stereochemical inversion at the C2 position. organic-chemistry.orgnih.gov By choosing an appropriate nucleophile, a wide range of functionalities can be introduced with high stereoselectivity. For example, using a carboxylic acid as the nucleophile leads to the corresponding (R)-ester, while using an azide (B81097) source can lead to the (R)-azide, a precursor to the corresponding amine.

Another important stereoselective transformation is the formation of epoxides. For instance, conversion of the alcohol to a sulfonate ester followed by treatment with a base can lead to the formation of (S)-3,3,3-trifluoro-1,2-epoxypropane. This epoxide is a versatile intermediate for the introduction of various nucleophiles with high regioselectivity and stereocontrol.

Table 2: Stereoselective Derivatizations of this compound

Reaction Key Reagents Product Stereochemical Outcome
Mitsunobu Esterification p-Nitrobenzoic acid, PPh₃, DIAD (R)-1,1,1-trifluorobutan-2-yl p-nitrobenzoate Inversion
Epoxidation (via tosylate) 1. TsCl, pyridine (B92270) 2. Base (e.g., NaH) (S)-3,3,3-Trifluoro-1,2-epoxypropane Retention at C2, overall cyclization

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is fundamental to controlling the outcome of transformations involving this compound.

Mitsunobu Reaction Mechanism: The mechanism of the Mitsunobu reaction is complex but well-studied. wikipedia.org It begins with the reaction of triphenylphosphine with the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the nucleophile (e.g., a carboxylic acid). The alcohol then adds to the phosphorus atom, forming an alkoxyphosphonium salt, which is a good leaving group. The final step is an SN2 attack by the conjugate base of the nucleophile, which displaces the triphenylphosphine oxide and results in the inversion of stereochemistry at the carbon center. wikipedia.orgorganic-chemistry.org

Epoxide Formation Mechanism: The formation of an epoxide from the corresponding halohydrin or sulfonate ester proceeds through an intramolecular Williamson ether synthesis. This is an intramolecular SN2 reaction where the alkoxide, formed by deprotonation of the hydroxyl group (or a precursor), attacks the carbon bearing the leaving group (e.g., tosylate), displacing it and forming the three-membered ether ring. The stereochemistry of the starting material dictates the stereochemistry of the resulting epoxide.

Influence of the Trifluoromethyl Group: The trifluoromethyl group exerts a strong inductive effect, which can influence reaction rates and transition state geometries. For example, in nucleophilic substitution reactions at the C2 position, the electron-withdrawing nature of the CF₃ group can destabilize a developing positive charge in an SN1-type mechanism, thus favoring an SN2 pathway. This electronic effect is a key factor in the high stereoselectivity observed in many reactions of this compound.

Applications of 2s 1,1,1 Trifluorobutan 2 Ol in Advanced Organic Synthesis and Catalysis Research

As a Chiral Building Block for Complex Molecules

In organic synthesis, a chiral building block is a pre-existing, enantiomerically pure compound that serves as a starting material for the synthesis of more complex target molecules. buchler-gmbh.comenamine.net This strategy, often referred to as a "chiral pool" approach, leverages the defined stereochemistry of the building block to introduce specific chiral centers into the final product, which is crucial for the development of pharmaceuticals and agrochemicals. buchler-gmbh.comresearchgate.net (2S)-1,1,1-trifluorobutan-2-ol functions as such a building block, providing a readily available source of a trifluoromethyl-substituted stereocenter.

The incorporation of fluorine atoms or fluorine-containing groups into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. nih.govnih.govnih.gov Consequently, the synthesis of compounds bearing fluorinated stereogenic centers is a major focus in medicinal chemistry and materials science. nih.govnih.gov The construction of these centers, especially those with multiple adjacent stereocenters, presents a significant synthetic challenge. nih.govnih.gov

This compound serves as a direct precursor for introducing a (S)-configured trifluoromethyl-substituted stereogenic carbon. Synthetic chemists can utilize this molecule in multi-step sequences where the original stereocenter is retained or transferred, allowing for the controlled construction of complex fluorinated targets. Asymmetric synthesis methodologies, including electrophilic fluorination and the elaboration of fluorinated substrates, are key strategies for creating such molecules. nih.govnih.govescholarship.org

Beyond its direct incorporation, this compound can be chemically modified to produce a variety of advanced synthetic intermediates, or synthons. The hydroxyl group of the alcohol can be transformed into other functional groups (e.g., halides, mesylates) to facilitate nucleophilic substitution reactions, or it can be oxidized to a ketone.

For example, products derived from reactions involving trifluoromethyl carbinols can be further processed. The oxidation of a formyl group in a related α-CF3 aldehyde can generate α-trifluoromethyl acids, while its reduction can yield β-hydroxy compounds. nih.gov These derivatives are themselves valuable building blocks for creating a wider array of organofluorine compounds, including heterocycles that incorporate a trifluoromethyl group at a stereogenic center. nih.gov

Development of Chiral Auxiliaries and Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to guide a reaction to produce a specific stereoisomer. wikipedia.org The auxiliary is attached to an achiral substrate, controls the stereochemical outcome of a subsequent reaction, and is then removed for potential reuse. wikipedia.org Similarly, chiral ligands coordinate to metal centers in catalysts to create a chiral environment that influences the stereoselectivity of a reaction. This compound and its derivatives are used in the development of both chiral auxiliaries and ligands for asymmetric catalysis.

The trifluoromethyl (CF₃) group exerts a profound influence on the performance of chiral ligands due to its unique combination of steric and electronic properties. acs.orgnih.gov

Electronic Effects : The CF₃ group is strongly electron-withdrawing. nih.govacs.org This property can significantly alter the electron density at the metal center of a catalyst, thereby affecting its reactivity and selectivity. acs.org In some catalytic systems, such as for certain Cp*Ir catalysts, the presence of a strongly electron-withdrawing trifluoromethyl group has been shown to reduce catalytic ability. acs.org Conversely, in other systems like chromium catalysts for ethylene (B1197577) oligomerization, ligands bearing trifluoromethyl groups led to a remarkable improvement in catalytic activity. mdpi.com

Steric Effects : The CF₃ group is sterically demanding, or "bulky". acs.orgnih.gov This steric hindrance can be exploited to create a well-defined chiral pocket around a metal's active site, enhancing enantioselectivity by controlling the orientation of the substrate. nih.govnih.gov For instance, a phosphine (B1218219) ligand with an ortho-trifluoromethylphenyl substituent demonstrated higher catalytic activity in gold(I) catalysis compared to less bulky analogues, highlighting the decisive role of ligand sterics. nih.gov

The following table summarizes the dual influence of the trifluoromethyl group on catalyst performance based on findings from different research studies.

Catalyst SystemInfluence of CF₃ GroupOutcomeReference
Cp*Ir Piano-Stool ComplexesStrongly electron-withdrawingReduced catalytic ability for imine reduction acs.org
Chromium-PNP ComplexesElectron-withdrawingImproved catalytic activity for ethylene oligomerization mdpi.com
Gold(I)-Phosphine ComplexesSterically bulkyHigher catalytic activity for cycloisomerization nih.gov
Iridium-PyOX ComplexesSterically bulky and electron-withdrawingImpacted reactivity and selectivity in desymmetrization acs.org

Ligands derived from chiral trifluoromethyl carbinols like this compound are employed in a variety of asymmetric metal-catalyzed transformations. The combination of a defined stereocenter and the influential CF₃ group allows for the design of highly effective ligands for metals such as iridium, rhodium, palladium, and tin. acs.orgnih.govnih.govnih.gov

In these catalytic systems, the chiral ligand coordinates to the metal ion, and the resulting complex catalyzes reactions such as hydrogenations, C-H functionalizations, or aldol (B89426) reactions. acs.orgacs.orgnih.gov The stereochemical information from the ligand is transferred to the product of the reaction, yielding one enantiomer in excess over the other. For example, chiral pyridine-oxazoline (PyOX) ligands have been used with iridium catalysts for the enantioselective desymmetrization of trifluoromethylated benzhydrols. acs.org The success of these reactions often depends critically on the structure of the chiral ligand.

Organocatalysis is a branch of catalysis that uses small organic molecules, rather than metal-containing complexes, to accelerate chemical reactions. The trifluoromethyl carbinol motif, which is the defining feature of this compound, is a key structural element in the design of some organocatalysts. researchgate.net

The development of organocatalytic methods for the enantioselective construction of molecules with trifluoromethyl-containing stereocenters is an active area of research. nih.govnih.gov For example, the merger of enamine catalysis with other catalytic cycles has enabled the asymmetric α-trifluoromethylation of aldehydes. nih.gov Cinchona alkaloid-based organocatalysts have been successfully used for the conjugate cyanation of enones containing a β-trifluoromethyl group, creating key intermediates with a trifluoromethylated all-carbon quaternary chiral center. nih.gov The hydrogen-bonding capability of the carbinol's hydroxyl group, coupled with the steric and electronic influence of the CF₃ group, can be harnessed to control the transition state of a reaction, thereby inducing high levels of stereoselectivity.

Contributions to Fluorinated Medicinal Chemistry (as synthetic precursors)

The strategic introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, bioavailability, and binding affinity. researchgate.netnih.govnih.gov The trifluoromethyl (-CF3) group is particularly prevalent in pharmaceuticals due to its unique electronic properties and steric profile. nih.govmdpi.com this compound emerges as a highly valuable synthetic precursor in this context, providing a readily available chiral building block containing a stereodefined trifluoromethyl-substituted carbinol center. acs.orgnih.gov Its utility lies in its ability to introduce this specific, biologically important motif into more complex molecular architectures, thereby accelerating the discovery of novel fluorinated therapeutic agents.

The primary contribution of this compound is its role as a chiral synthon. The stereogenic center bearing the hydroxyl and trifluoromethyl groups is a key feature in many biologically active molecules. acs.orgresearchgate.net By using this compound as a starting material, chemists can ensure the desired stereochemistry is incorporated early in a synthetic sequence, avoiding costly and often inefficient chiral resolution steps or complex asymmetric catalysis on more advanced intermediates. The reactivity of the secondary alcohol group allows for a variety of chemical transformations to build larger, more complex drug-like scaffolds.

Detailed research findings illustrate its application in creating precursors for a range of bioactive compounds. The hydroxyl group can be derivatized or replaced through several standard organic reactions to connect the chiral trifluorobutyl moiety to other parts of a target molecule.

Key synthetic transformations include:

Etherification: The alcohol can be converted into an ether, linking the chiral fragment to aromatic, heteroaromatic, or aliphatic systems. This is a common strategy for modifying the pharmacokinetic properties of a lead compound. nih.gov

Esterification: Formation of esters provides another avenue for derivatization, often used to create prodrugs or to explore structure-activity relationships.

Nucleophilic Substitution: Activation of the hydroxyl group (e.g., conversion to a tosylate, mesylate, or halide) transforms it into a good leaving group. Subsequent reaction with various nucleophiles (e.g., amines, thiols, carbanions) allows for the formation of new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds at the chiral center, significantly expanding the molecular diversity accessible from this precursor.

The incorporation of the this compound fragment into heterocyclic structures is particularly relevant, as heterocyclic rings are present in a vast majority of FDA-approved drugs. mdpi.commdpi.com Attaching this chiral side-chain to scaffolds such as pyrazoles, pyridines, or quinazolines can profoundly influence their interaction with biological targets like enzymes or receptors. mdpi.comacs.org

The following interactive table summarizes the synthetic utility of this compound as a precursor in medicinal chemistry.

Target Compound ClassSynthetic Strategy Involving the PrecursorKey Advantage in Medicinal Chemistry
Chiral α-Trifluoromethyl EthersWilliamson ether synthesis or Mitsunobu reaction on the hydroxyl group. nih.govIntroduction of a metabolically stable, chiral group to modulate lipophilicity and binding interactions. researchgate.netnih.gov
Fluorinated HeterocyclesActivation of the hydroxyl group followed by nucleophilic substitution with a heterocyclic amine. mdpi.comProvides specific stereochemistry crucial for target engagement and can enhance cell permeability. mdpi.com
Chiral Trifluoromethylated AminesConversion of the alcohol to a leaving group, followed by displacement with an azide (B81097) and subsequent reduction.The amine functionality serves as a key pharmacophoric element or a handle for further functionalization.
Complex Aliphatic ChainsUse in multi-step syntheses where the chiral center is retained while other parts of the carbon skeleton are elaborated.Ensures absolute stereochemical control in the synthesis of complex, non-aromatic bioactive molecules. nih.gov

By providing a reliable and versatile source of a trifluoromethyl-bearing stereocenter, this compound serves as a critical tool for medicinal chemists aiming to optimize the properties of next-generation pharmaceuticals. researchgate.net

Advanced Spectroscopic and Stereochemical Elucidation Methodologies for 2s 1,1,1 Trifluorobutan 2 Ol

Determination of Absolute Configuration

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Chiral Lanthanide Shift Reagents (CLSRs)

Chiral Lanthanide Shift Reagents (CLSRs) are paramount in nuclear magnetic resonance (NMR) spectroscopy for the enantiodiscrimination of chiral molecules. These paramagnetic lanthanide complexes, featuring chiral ligands, form diastereomeric complexes with the enantiomers of a chiral substrate. This interaction induces significant changes in the chemical shifts (lanthanide-induced shifts, LIS) of the substrate's protons, with the magnitude of the shift being dependent on the spatial proximity of the protons to the lanthanide ion.

For (2S)-1,1,1-trifluorobutan-2-ol, the hydroxyl group serves as a Lewis basic site for coordination with the CLSR. The differential interaction between the chiral environment of the CLSR and the (S)-enantiomer compared to the (R)-enantiomer leads to distinct chemical shifts for their corresponding protons in the NMR spectrum. This allows for the determination of enantiomeric purity. libretexts.orgslideshare.net Commonly used CLSRs include derivatives of camphor, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) and Eu(tfc)3 (tris[3-(trifluoroacetyl)-d-camphorato]europium(III)). core.ac.uk

The magnitude of the induced shift is influenced by several factors, including the specific CLSR used, the solvent, and the concentration of the reagent. core.ac.uk The interaction is a reversible equilibrium, and the observed shifts are a weighted average of the bound and unbound states.

Illustrative Lanthanide-Induced Shifts (LIS) for this compound with a Chiral Lanthanide Shift Reagent

ProtonChemical Shift (δ) without CLSR (ppm)Illustrative Chemical Shift (δ) with CLSR (ppm)Illustrative Lanthanide-Induced Shift (Δδ) (ppm)
OH~2.5~7.5~5.0
CH~3.8~8.0~4.2
CH2~1.6~3.5~1.9
CH3~1.0~2.0~1.0

Note: The above data is illustrative to demonstrate the expected effect of a CLSR on the NMR spectrum of this compound.

Rotational Spectroscopy for Gas-Phase Chiral Recognition

Rotational spectroscopy is a high-resolution technique that measures the transition frequencies between quantized rotational states of molecules in the gas phase. wikipedia.orgubbcluj.ro This method provides highly accurate information about the molecular geometry and structure, including bond lengths, bond angles, and conformational arrangements. wikipedia.org For chiral molecules, rotational spectroscopy can be a powerful tool for chiral recognition, as enantiomers possess identical moments of inertia and thus identical rotational spectra. However, by forming a diastereomeric complex with a chiral partner, the resulting rotational spectra will be distinct for each diastereomer, allowing for their differentiation.

In the context of this compound, its rotational spectrum could be studied in a complex with a chiral molecule, such as a chiral terpene or another chiral alcohol. The differences in the rotational constants of the diastereomeric complexes would allow for the unambiguous identification of the (S)-enantiomer. Quantum chemical calculations are often used in conjunction with experimental data to aid in the assignment of the spectra and to determine the precise geometry of the complexes. nih.govresearchgate.net

Illustrative Rotational Constants for Diastereomeric Complexes of this compound

Diastereomeric ComplexRotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)
This compound + (R)-Limonene1500.123800.456750.789
(2R)-1,1,1-trifluorobutan-2-ol + (R)-Limonene1510.987805.123755.456

Note: The above data is illustrative. The actual rotational constants would depend on the specific chiral partner used.

Crystalline Sponge Method

The crystalline sponge method is a novel X-ray crystallography technique that allows for the determination of the absolute structure of a compound without the need for its own single crystal. nih.govresearchgate.net This method utilizes a porous crystalline framework, the "crystalline sponge," which can absorb and orient guest molecules within its pores. nih.govwikipedia.org The host-guest complex then forms a single crystal that can be analyzed by X-ray diffraction to determine the structure of the encapsulated guest molecule. wikipedia.org

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. The crystalline sponge method offers a viable alternative for determining its absolute configuration. The alcohol would be introduced to the crystalline sponge, and through non-covalent interactions, it would become ordered within the crystal lattice. Subsequent X-ray analysis would provide the precise three-dimensional structure, confirming the (S)-stereochemistry. researchgate.net

Key Steps of the Crystalline Sponge Method

StepDescription
1. Preparation of the Crystalline SpongeA porous metal-organic framework, such as [(ZnI2)3(tpt)2]n, is synthesized to act as the host. nih.govwikipedia.org
2. Guest SoakingThe crystalline sponge is soaked in a solution containing this compound, allowing the alcohol to diffuse into the pores. nih.gov
3. X-ray Data CollectionThe host-guest crystal is subjected to X-ray diffraction to collect the diffraction data.
4. Structure RefinementThe collected data is analyzed to determine the structure of the host framework and the encapsulated guest molecule, including its absolute stereochemistry. researchgate.net

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Conformational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for investigating the conformational landscape of molecules by probing their vibrational modes. upi.edu For this compound, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms can lead to the existence of different conformers. These conformers will have distinct vibrational frequencies, particularly for the O-H stretching and C-F stretching modes.

By analyzing the FT-IR spectrum, especially in the gas phase or in a non-polar solvent to minimize intermolecular interactions, the presence of different conformers can be identified. mdpi.comresearchgate.net The relative intensities of the vibrational bands corresponding to each conformer can provide information about their relative populations and, consequently, their relative stabilities. Computational chemistry is often employed to predict the vibrational spectra of different conformers, which aids in the assignment of the experimental spectrum. mdpi.com

Illustrative FT-IR Vibrational Frequencies for Conformers of this compound

Vibrational ModeConformer 1 (Intramolecular H-bond) Frequency (cm⁻¹)Conformer 2 (No Intramolecular H-bond) Frequency (cm⁻¹)
O-H Stretch~3620~3650
C-F Stretch (asymmetric)~1170~1165
C-F Stretch (symmetric)~1120~1125

Note: The above data is illustrative and represents expected shifts due to intramolecular hydrogen bonding.

Mass Spectrometry for Mechanistic Studies

Mass spectrometry is an indispensable tool for elucidating reaction mechanisms by identifying intermediates and products and by studying fragmentation pathways. researchgate.net For this compound, techniques such as electrospray ionization (ESI) or chemical ionization (CI) can be used to generate ions of the molecule and its reaction products. researchgate.net

Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), can provide detailed structural information. researchgate.net By selecting a specific ion and subjecting it to collisions with an inert gas, characteristic fragment ions are produced. The fragmentation pattern can be used to deduce the structure of the precursor ion and to understand the mechanisms of its formation and decomposition. This approach can be applied to study the mechanisms of oxidation, dehydration, or other reactions involving this compound.

Illustrative Fragmentation Pattern of Protonated this compound in CID

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral Loss
129.05 [M+H]⁺111.04H₂O
129.05 [M+H]⁺69.00C₂H₅OH
111.0491.03HF

Note: The m/z values are illustrative and based on the exact mass of this compound.

Resonance-Enhanced Multiphoton Ionization (R2PI) Spectroscopy in Chiral Systems

Resonance-Enhanced Multiphoton Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to obtain electronic and vibrational spectra of molecules in the gas phase. wikipedia.orgnih.gov The technique involves the absorption of two or more photons, where the first photon excites the molecule to a resonant intermediate electronic state, and a second photon ionizes it. wikipedia.org The resulting ions are then detected, typically by a mass spectrometer.

For chiral systems, R2PI can be combined with circularly polarized light to achieve chiral recognition through photo-electron circular dichroism (PECD). The angular distribution of the photoelectrons emitted upon ionization is sensitive to the chirality of the molecule when ionized with circularly polarized light. This results in a forward-backward asymmetry in the electron emission that is equal in magnitude but opposite in sign for the two enantiomers. This allows for the differentiation and quantification of enantiomers in the gas phase.

The application of R2PI-PECD to this compound would provide detailed information on its excited state dynamics and a sensitive method for its chiral analysis.

Computational and Theoretical Investigations of 2s 1,1,1 Trifluorobutan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For (2S)-1,1,1-trifluorobutan-2-ol, DFT calculations provide a deeper understanding of its conformational preferences, reaction pathways, and spectroscopic characteristics.

Conformational Analysis and Prediction of Stereochemistry

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of this compound using DFT allows for the identification of stable conformers and the determination of their relative energies. The presence of the bulky and electron-withdrawing trifluoromethyl group, along with the hydroxyl and ethyl groups around the chiral center, leads to several possible staggered conformations.

DFT calculations, such as those performed at the B3LYP/6-31G(d) level of theory, can predict the geometries and relative energies of these conformers. The analysis typically involves rotating the C-C and C-O bonds to locate all energy minima on the potential energy surface. For analogous chiral alcohols, it has been shown that intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atoms of the trifluoromethyl group can play a significant role in stabilizing certain conformations. The predicted lowest energy conformation is crucial for understanding the molecule's behavior in various environments and for interpreting spectroscopic data.

ConformerDihedral Angle (F-C-C-O)Relative Energy (kcal/mol)Population (%)
Anti ~180°0.0065
Gauche 1 ~60°0.8525
Gauche 2 ~-60°1.2010
Note: This table is a representative example based on typical DFT results for similar fluorinated alcohols and is intended for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. While specific reaction mechanisms involving this compound are not extensively documented in the provided search results, DFT can be employed to study various transformations it might undergo, such as oxidation, dehydration, or esterification.

For a hypothetical dehydration reaction, DFT could be used to model the reaction pathway, identifying the transition state structure and calculating the activation energy. This would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier between the reactant and the product. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Such studies are crucial for understanding the reactivity of the molecule and for designing synthetic routes.

Prediction of Spectroscopic Parameters (e.g., CD, VCD)

Spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration of chiral molecules. DFT calculations can accurately predict these spectra, providing a reliable means of assigning stereochemistry by comparing the calculated spectrum with the experimental one.

For (S)-1,1,1-trifluoro-2-butanol, which is synonymous with this compound, VCD spectroscopy has been utilized to confirm its absolute configuration. The experimental VCD spectrum is compared with the Boltzmann-averaged spectrum calculated using DFT for the S-enantiomer. A good agreement between the signs and relative intensities of the observed and calculated VCD bands provides strong evidence for the assigned absolute configuration. The calculations are typically performed for the most stable conformers identified through conformational analysis, and their contributions to the final spectrum are weighted according to their predicted populations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment, such as a solvent. An MD simulation of this compound in a solvent like water or a non-polar solvent would reveal details about its solvation structure, diffusion, and the dynamics of its conformational changes.

These simulations can track the trajectory of each atom in the system, governed by a force field that describes the interatomic and intermolecular interactions. Analysis of the simulation trajectories can provide information on:

Radial Distribution Functions: To understand the structuring of solvent molecules around the solute.

Hydrogen Bonding Dynamics: To investigate the lifetime and dynamics of hydrogen bonds between the alcohol's hydroxyl group and solvent molecules, or between alcohol molecules themselves.

Conformational Dynamics: To observe the transitions between different conformers and determine their lifetimes.

Such simulations are valuable for understanding the macroscopic properties of solutions containing this compound, which can be correlated with experimental data.

Studies on Non-Covalent Interactions

The trifluoromethyl group is not merely a sterically bulky substituent; it also engages in unique non-covalent interactions that can influence molecular recognition and self-assembly.

Role of Trifluoromethyl Group as an Amphiphilic Noncovalent Bonding Partner

The trifluoromethyl group is often considered to be lipophilic. However, recent studies have revealed its amphiphilic nature, meaning it can participate in both hydrophobic and polar interactions. The highly electronegative fluorine atoms create a strong dipole on the CF3 group, with the carbon atom being electron-deficient and the fluorine atoms being electron-rich.

This electronic structure allows the trifluoromethyl group to act as both a hydrogen bond acceptor (through the fluorine atoms) and a halogen bond donor (through the carbon atom). In the context of this compound, the CF3 group can engage in weak hydrogen bonds with the hydroxyl groups of neighboring molecules or with solvent molecules. Furthermore, it can participate in other non-covalent interactions, such as dipole-dipole and dispersion forces, which collectively influence the physical and chemical properties of the compound. Understanding these interactions is critical for predicting the behavior of this molecule in biological systems and for the design of new materials.

Hydrogen Bonding Characteristics of Trifluoromethyl Alcohols

Computational studies have provided significant insights into the hydrogen bonding characteristics of trifluoromethyl alcohols. The presence of the highly electronegative trifluoromethyl (CF₃) group dramatically influences the electronic properties of the alcohol, rendering the hydroxyl proton more acidic and, consequently, a stronger hydrogen bond donor. Conversely, the electron-withdrawing nature of the CF₃ group reduces the electron density on the oxygen atom, making it a weaker hydrogen bond acceptor.

Ab initio calculations on mixed dimers and trimers involving trifluoromethanol (B75723) and methanol (B129727) have elucidated the fundamental interactions at play. These studies reveal that in a mixed dimer where trifluoromethanol acts as the hydrogen bond donor, the interaction is significantly stronger than in a methanol dimer. This is evidenced by a shorter O···O distance, a greater elongation of the donor O-H bond, and a more significant red-shift in the O-H stretching frequency.

These computational findings are crucial for understanding the behavior of these compounds in various chemical and biological systems, where hydrogen bonding plays a pivotal role in molecular recognition and assembly.

Table 1: Calculated Hydrogen Bond Parameters for Methanol and Trifluoromethanol Dimers

Dimer Configuration (Donor-Acceptor) O···O Distance (Å) O-H Bond Elongation (Å) Interaction Energy (kcal/mol)
Methanol - Methanol 2.91 0.012 -5.5
Trifluoromethanol - Methanol 2.85 0.021 -7.2
Methanol - Trifluoromethanol 2.95 0.010 -3.8

Note: Data is illustrative and based on trends reported in computational studies. Actual values may vary with the level of theory and basis set used.

Computational Analysis of Chiral Discrimination

Computational analysis is a powerful tool for investigating the mechanisms of chiral discrimination, providing insights into the subtle energy differences that govern the interactions between enantiomers. For chiral trifluoromethyl alcohols, molecular dynamics simulations and quantum chemical calculations have been employed to understand how these molecules recognize and differentiate between their own enantiomers (homochiral interaction) and the opposite enantiomers (heterochiral interaction).

A molecular dynamics study on the closely related 1,1,1-trifluoropropan-2-ol in a racemic solution has quantified the preference for homochiral and heterochiral interactions between different functional groups. The study revealed that the hydroxyl groups show a strong preference for homochiral interactions, meaning the (S)-enantiomer prefers to hydrogen bond with another (S)-enantiomer. The methyl and trifluoromethyl groups also exhibit a preference for homochiral interactions, though to a lesser extent.

The differential free energy of solvation, a measure of chiral discrimination, was calculated to be -1.7 ± 0.7 kJ/mol for the R and S enantiomers in a solution of the R enantiomer. This negative value indicates a slight immiscibility of the two enantiomers, driven by the energetic preference for homochiral interactions. These computational findings are essential for understanding the physical properties of racemic versus enantiopure mixtures and for the design of chiral separation processes.

Table 2: Interaction Preferences in a Racemic Solution of a Chiral Trifluoromethyl Alcohol

Interacting Groups Preferred Interaction Relative Strength of Preference
Hydroxyl (OH) Homochiral (S···S or R···R) Strong
Methyl (CH₃) Homochiral (S···S or R···R) Moderate
Trifluoromethyl (CF₃) Homochiral (S···S or R···R) Weak

Note: This data is based on computational studies of 1,1,1-trifluoropropan-2-ol and illustrates the general principles of chiral discrimination for this class of compounds.

Future Research Directions and Emerging Opportunities for 2s 1,1,1 Trifluorobutan 2 Ol

Development of Novel Stereoselective Synthetic Methodologies

The efficient and enantiomerically pure synthesis of (2S)-1,1,1-trifluorobutan-2-ol remains a key area of research. While classical methods exist, future efforts will likely focus on more sophisticated and efficient catalytic asymmetric strategies.

Biocatalysis: A significant emerging trend is the use of biocatalysts, such as enzymes, for the asymmetric reduction of the corresponding ketone, 1,1,1-trifluorobutan-2-one. Enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) from various microorganisms offer high enantioselectivity under mild, environmentally friendly conditions (e.g., in aqueous media at ambient temperature). nih.govacs.org Research is directed towards discovering and engineering novel enzymes with improved substrate scope, stability, and activity for trifluoromethyl ketones. Directed evolution techniques can be employed to tailor enzymes specifically for the production of this compound with exceptionally high enantiomeric excess (>99% ee). nih.govacs.org

Asymmetric Transition-Metal Catalysis: Asymmetric hydrogenation and transfer hydrogenation using chiral transition-metal complexes (e.g., Ruthenium, Rhodium, Iridium) are powerful methods for producing chiral alcohols. Future work will involve the design of new chiral ligands that can achieve higher turnover numbers and enantioselectivities for the reduction of 1,1,1-trifluorobutan-2-one. The development of catalysts that operate under lower pressures and temperatures will also be a priority to enhance the safety and sustainability of the process.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric synthesis has gained significant traction. organic-chemistry.org Developing organocatalytic methods, such as asymmetric hydrosilylation followed by hydrolysis, for the synthesis of this compound represents a promising metal-free alternative.

Table 1: Comparison of Emerging Stereoselective Synthetic Methodologies

Methodology Catalyst Type Key Advantages Areas for Future Research
Biocatalysis Enzymes (e.g., KREDs, ADHs) High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly (aqueous media), high substrate specificity. nih.govacs.org Enzyme discovery and engineering for enhanced stability and substrate scope, development of efficient cofactor regeneration systems. nih.gov
Asymmetric Catalysis Chiral Transition-Metal Complexes (Ru, Rh, Ir) High turnover numbers, broad applicability, well-established principles. Design of novel, more efficient chiral ligands; development of catalysts for milder reaction conditions (lower pressure/temperature).
Organocatalysis Small Chiral Organic Molecules Metal-free, avoiding heavy metal contamination; often robust and easy to handle. organic-chemistry.org Discovery of new catalytic systems with high efficiency and selectivity for trifluoromethyl ketones.

Exploration of Expanded Synthetic Utility in Complex Molecular Architectures

This compound serves as a versatile chiral building block. lookchem.com The presence of both a chiral secondary alcohol and a trifluoromethyl group allows for its incorporation into a wide array of more complex molecules, imparting specific stereochemistry and potentially enhancing biological activity.

Future research will focus on:

Pharmaceuticals: Utilizing this compound as a key intermediate in the synthesis of novel drug candidates. The trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity of a drug molecule to its target.

Agrochemicals: Incorporating this chiral moiety into new pesticides and herbicides to potentially increase their potency and selectivity, which could lead to lower application rates and reduced environmental impact. lookchem.com

Advanced Materials: Exploring its use in the synthesis of chiral liquid crystals, polymers, and other functional materials where the unique properties of the trifluoromethyl group and the defined stereochemistry can be exploited.

Integration with Sustainable Chemistry Principles

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. Future research on this compound will align with these principles.

Green Solvents: Moving away from traditional volatile organic compounds (VOCs) towards more environmentally benign solvents like water, supercritical fluids (like CO₂), or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF). uniroma2.it Biocatalytic reductions are particularly well-suited for aqueous media. nih.gov

Catalyst Immobilization and Recycling: Developing methods to immobilize both biocatalysts and transition-metal catalysts on solid supports. This facilitates easy separation of the catalyst from the product, allowing for catalyst recycling, which reduces waste and lowers costs.

Continuous Flow Chemistry: Implementing continuous flow manufacturing processes for the synthesis of this compound. Flow reactors can offer improved safety, better heat and mass transfer, and higher throughput compared to traditional batch processing, contributing to a more efficient and sustainable process.

Advancements in Analytical Tools for Chiral Fluoroalcohols

The ability to accurately determine the enantiomeric purity of this compound is critical for its use in regulated industries like pharmaceuticals. wikipedia.org Research in this area focuses on developing more efficient and sensitive analytical methods. drpress.orgjiangnan.edu.cn

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using Chiral Stationary Phases (CSPs) are the workhorse techniques for enantiomeric separation. researchgate.netnih.gov Future directions include the development of novel CSPs that provide better resolution and faster analysis times for fluoroalcohols. Polysaccharide-based and cyclodextrin-based CSPs are continually being improved for greater efficiency. rotachrom.com

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful "green" alternative to HPLC for chiral separations. chromatographyonline.com It uses supercritical CO₂ as the main mobile phase, which is less toxic and produces less waste than the organic solvents used in HPLC. chromatographyonline.com Further development of SFC methods and instrumentation will be crucial for the rapid and sustainable analysis of chiral fluoroalcohols. chromatographyonline.com

Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that requires minimal sample and solvent volumes. nih.gov The development of new chiral selectors and additives for CE will enhance its utility for the analysis of compounds like this compound.

Table 2: Modern Analytical Techniques for Chiral Fluoroalcohols

Technique Principle Key Advantages Future Developments
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). researchgate.net High versatility, reliability, and wide availability of CSPs. nih.gov Novel CSPs with higher efficiency and selectivity; smaller particle sizes for faster separations.
Chiral GC Separation of volatile enantiomers on a chiral column. nih.gov High resolution for volatile and thermally stable compounds. Development of more robust and selective chiral columns.
Chiral SFC Separation using a supercritical fluid (e.g., CO₂) as the mobile phase with a CSP. chromatographyonline.com Faster analysis, lower solvent consumption (greener), lower back pressure. rotachrom.comchromatographyonline.com Optimization of instrumentation and column technology for broader applicability.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector. nih.gov High separation efficiency, very low sample and solvent consumption. jiangnan.edu.cn Discovery and application of new chiral selectors and background electrolytes.

Q & A

Q. What are the optimal synthetic routes for producing (2S)-1,1,1-trifluorobutan-2-ol with high enantiomeric purity?

  • Methodological Answer : The enantioselective synthesis of this compound can be achieved via asymmetric reduction of 1,1,1-trifluorobutan-2-one using chiral reducing agents. A reported procedure involves (−)-DIP-Chloride (a chiral borane reagent) in anhydrous ether under argon, followed by quenching with acetaldehyde and fractional distillation to isolate the product . Key steps include:
  • Reagents : (−)-DIP-Chloride, 1,1,1-trifluorobutan-2-one, acetaldehyde.
  • Conditions : Room temperature, 24-hour reaction time, inert atmosphere.
  • Purification : Fractional distillation with a glass bead-packed column.
  • Yield : Not explicitly stated, but the product is isolated alongside ethanol (20%).

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The 1H^1H NMR spectrum (300 MHz, CDCl3_3) shows distinctive peaks:
  • δ 1.04 (dt, J=0.6Hz,7.4HzJ = 0.6 \, \text{Hz}, 7.4 \, \text{Hz}): CH3_3 group adjacent to CF3_3.
  • δ 1.58–1.72 (m): Methylene protons (CH2_2).
  • δ 3.82 (m): Methine proton (CH-OH) .
    Chiral HPLC or polarimetry can confirm enantiomeric excess.

Q. How does the trifluoromethyl group influence the alcohol’s reactivity in substitution or oxidation reactions?

  • Methodological Answer : The electron-withdrawing CF3_3 group increases the acidity of the hydroxyl proton, enhancing its susceptibility to oxidation or substitution. For oxidation:
  • Reagents : KMnO4_4 (acidic/basic) or CrO3_3/acetic acid .
  • Expected Product : 1,1,1-Trifluorobutan-2-one (ketone).
    For substitution (e.g., halogenation):
  • Reagents : SOCl2_2 or PBr3_3 in pyridine/THF .
  • Monitoring : Track reaction progress via 19F^{19}F NMR due to fluorine’s sensitivity.

Q. What strategies resolve challenges in kinetic resolution or racemization during synthesis?

  • Methodological Answer : Racemization can occur under acidic/basic conditions due to the labile α-proton. Mitigation strategies include:
  • Low-Temperature Workup : Quench reactions at 0°C to minimize proton exchange .
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (−)-DIP-Chloride) to enforce stereochemical control .
  • Analytical Validation : Employ chiral stationary phases in HPLC (e.g., Chiralpak® AD-H) to quantify enantiomeric excess.

Q. How does this compound perform as a chiral building block in asymmetric catalysis?

  • Methodological Answer : The CF3_3 group introduces steric bulk and electronic effects, making it valuable in:
  • Ligand Design : As a precursor for trifluoromethylated ligands in transition-metal catalysis.
  • Pharmaceutical Intermediates : For synthesizing fluorinated analogs of bioactive molecules (e.g., β3_3-adrenergic agonists) .
  • Case Study : In a reported synthesis, the alcohol’s configuration was retained during coupling reactions, demonstrating stereochemical stability .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 150°C; store at −20°C under argon.
  • Light Sensitivity : Fluorinated alcohols may undergo photodegradation; use amber vials.
  • Hydrolytic Stability : Susceptible to acid-catalyzed dehydration; neutral pH storage recommended.
  • Validation : Monitor via periodic 1H^1H NMR or GC-MS to detect degradation products (e.g., trifluorobutanone) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.